(2E)-6-(4-methoxybenzyl)-2-[3-methoxy-4-(3-methylbutoxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
The compound (2E)-2-{[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]METHYLIDENE}-6-[(4-METHOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic molecule featuring a thiazolo-triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]METHYLIDENE}-6-[(4-METHOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactionsReaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance efficiency and scalability. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce large quantities of the compound with high consistency and quality .
Chemical Reactions Analysis
Types of Reactions
(2E)-2-{[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]METHYLIDENE}-6-[(4-METHOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds with different substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(2E)-2-{[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]METHYLIDENE}-6-[(4-METHOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (2E)-2-{[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]METHYLIDENE}-6-[(4-METHOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(2E)-2-{[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]METHYLIDENE}-6-[(4-METHOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: can be compared with other thiazolo-triazine derivatives and compounds with similar functional groups .
Uniqueness
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties.
Properties
Molecular Formula |
C26H27N3O5S |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
(2E)-2-[[3-methoxy-4-(3-methylbutoxy)phenyl]methylidene]-6-[(4-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C26H27N3O5S/c1-16(2)11-12-34-21-10-7-18(14-22(21)33-4)15-23-25(31)29-26(35-23)27-24(30)20(28-29)13-17-5-8-19(32-3)9-6-17/h5-10,14-16H,11-13H2,1-4H3/b23-15+ |
InChI Key |
QTAKLPBDCDCSKD-HZHRSRAPSA-N |
Isomeric SMILES |
CC(C)CCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)OC)S2)OC |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)OC)S2)OC |
Origin of Product |
United States |
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